

Review of 4-Methylpiperidin-3-ol hydrochloride in scientific literature

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Compound of Interest

Compound Name: 4-Methylpiperidin-3-ol hydrochloride

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An In-Depth Technical Review of 4-Methylpiperidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpiperidin-3-ol hydrochloride is a substituted piperidine derivative that holds potential as a scaffold in medicinal chemistry and drug discovery. The piperidine ring is a common motif in a vast array of pharmaceuticals and biologically active compounds due to its ability to confer favorable pharmacokinetic properties. This technical guide provides a comprehensive review of the available scientific literature on **4-Methylpiperidin-3-ol hydrochloride**, focusing on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

4-Methylpiperidin-3-ol hydrochloride, in its various stereoisomeric forms, possesses a distinct set of physicochemical properties crucial for its handling, characterization, and application in research. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ ClNO	[1]
Molecular Weight	151.63 g/mol	[1]
IUPAC Name	(3R,4S)-4-methylpiperidin-3-ol;hydrochloride	[1]
Synonyms	trans-4-Methylpiperidin-3-ol hydrochloride, (3R,4S)-4-Methyl-piperidin-3-ol HCl	[1]
CAS Number	955028-85-0	[2]
Topological Polar Surface Area	32.3 Å ²	[1]
Complexity	74.9	[1]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of **4-Methylpiperidin-3-ol hydrochloride** is not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing substituted piperidinols. A plausible and commonly employed strategy involves the stereoselective reduction of a corresponding ketone or the hydrogenation of a pyridine precursor.

Hypothetical Synthetic Pathway: Stereoselective Reduction

A potential route to synthesize trans-4-Methylpiperidin-3-ol involves the stereoselective reduction of a protected 4-methyl-3-oxopiperidine derivative. The choice of reducing agent and reaction conditions is critical to achieve the desired trans stereochemistry.



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Caption: Hypothetical synthetic pathway for trans-4-Methylpiperidin-3-ol hydrochloride.

Experimental Protocol (General Procedure):

- Stereoselective Reduction: To a solution of an N-protected 4-methyl-3-oxopiperidine in a suitable solvent (e.g., methanol, ethanol), a reducing agent such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting mixture of cis and trans isomers is then separated using column chromatography on silica gel.
- Deprotection: The protecting group (e.g., benzyl, Boc) on the nitrogen atom of the purified trans-isomer is removed under appropriate conditions (e.g., hydrogenolysis for benzyl, acidic conditions for Boc).
- Salt Formation: The resulting free base of trans-4-Methylpiperidin-3-ol is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Another potential synthetic approach involves the catalytic hydrogenation of a suitably substituted pyridine precursor. For instance, the hydrogenation of a 4-methylpyridin-3-ol derivative over a noble metal catalyst (e.g., platinum, rhodium) could yield the desired piperidinol.

Potential Biological Activities and Signaling Pathways

Direct pharmacological studies on **4-Methylpiperidin-3-ol hydrochloride** are scarce in the published literature. However, the broader class of piperidine derivatives exhibits a wide range of biological activities, suggesting potential areas of investigation for this compound.

Analgesic Potential

Many piperidine-based compounds are known to possess analgesic properties, often through interaction with opioid receptors. For example, derivatives of 4-aminomethyl piperidine have been explored for their potential as μ -opioid receptor agonists.^[3] The structural similarity of 4-Methylpiperidin-3-ol to the core of some analgesic compounds suggests it could serve as a scaffold for the development of new pain management therapeutics.

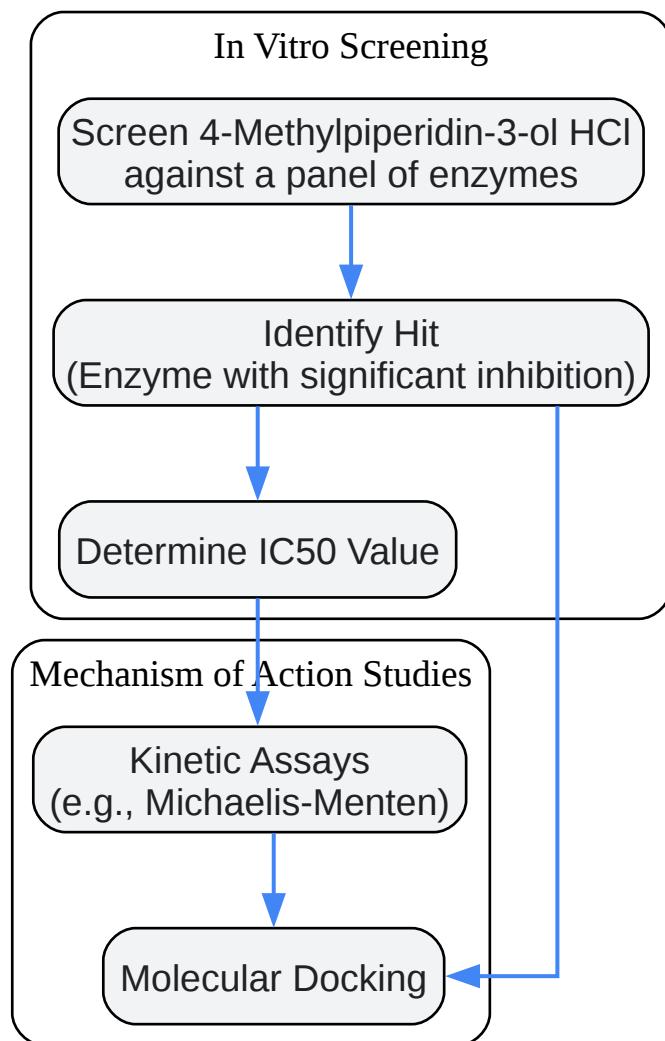


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Caption: Potential mechanism of analgesic action via opioid receptor modulation.

Enzyme Inhibition

Substituted piperidines have been investigated as inhibitors of various enzymes. For instance, some piperidine derivatives have shown inhibitory activity against dipeptidyl peptidase III (DPP III), an enzyme implicated in several pathophysiological processes.^[4] Additionally, other piperidine analogues have been studied as inhibitors of acetylcholinesterase and α -glucosidase, relevant to Alzheimer's disease and diabetes, respectively.^[5] The 4-methyl and 3-hydroxyl groups on the piperidine ring of the title compound offer potential interaction points with enzyme active sites.



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